molecular formula C9H8BrN3O2 B2368377 Ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate CAS No. 2092064-02-1

Ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate

Cat. No.: B2368377
CAS No.: 2092064-02-1
M. Wt: 270.086
InChI Key: IECJGRNGGDGWAR-UHFFFAOYSA-N
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Description

“Ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate” is a compound that belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . This class of compounds, despite their relatively simple structure, has proven to be remarkably versatile in various areas of drug design .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the cyclization of H-1,2,4-triazol-5-amine (A) and ethyl 4-chloro-3-oxobutanoate (B) in acetic acid (AcOH) generated compound C, which was then converted to 7-chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine (D) in phosphorus oxychloride (POCl 3) .

Scientific Research Applications

Antimicrobial Activity

Ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate and related compounds have been studied for their antimicrobial properties. For example, El‐Kazak and Ibrahim (2013) synthesized novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines starting from similar compounds, and these were screened for antimicrobial activity (El‐Kazak & Ibrahim, 2013). Additionally, Mostafa et al. (2008) synthesized new 1,2,4-triazolo[1,5-a]pyrimidine derivatives, which showed notable antibacterial and antifungal activities, comparable to standard drugs like ampicillin and fluconazole (Mostafa, Hussein, Radwan, & Kfafy, 2008).

Antioxidant Activity

Research also indicates potential antioxidant properties of related compounds. A study by Smolsky et al. (2022) focused on synthesizing and studying the antioxidant properties of [1,2,4]triazolo[1,5-a]pyridine derivatives using preclinical diagnostic methods (Smolsky, Мakei, Yanchenko, & Роletai, 2022).

Synthesis and Structural Studies

The synthesis of various derivatives and their structural analysis is a key area of research. For example, Mohamed (2021) discussed the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives and their reactions, contributing to the understanding of these compounds' chemical behavior (Mohamed, 2021).

Applications in Plant Ecosystem Health

The compounds have been investigated for their role in plant ecosystem health. Moran (2003) discussed substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds with herbicidal activity on a broad spectrum of vegetation (Moran, 2003).

Tuberculostatic Activity

Titova et al. (2019) synthesized structural analogs of ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, evaluating their tuberculostatic activity and analyzing structure-activity relations (Titova, Filatova, Fedorova, Rusinov, & Charushin, 2019).

Antitumor Potential

Research has also explored the potential antitumor properties of related compounds. Abdallah et al. (2017) prepared a series of pyrazolylpyridines and 1,2,4-triazolo[4,3-a]pyrimidines, showing promising activity against human hepatocellular carcinoma cell lines (Abdallah, Gomha, Abbas, Kazem, Alterary, & Mabkhot, 2017).

Properties

IUPAC Name

ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O2/c1-2-15-8(14)6-3-4-7-11-9(10)12-13(7)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IECJGRNGGDGWAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=NC(=N2)Br)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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